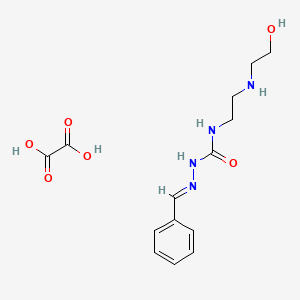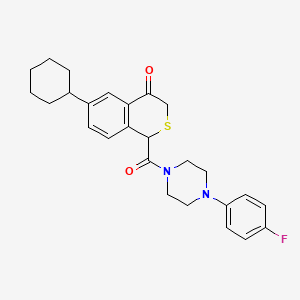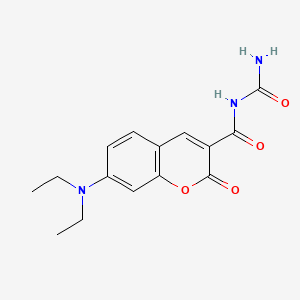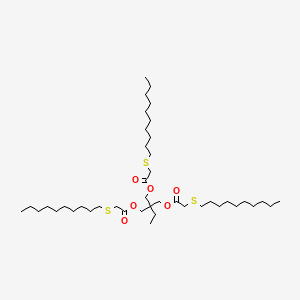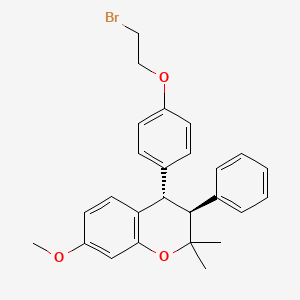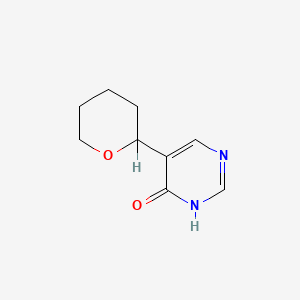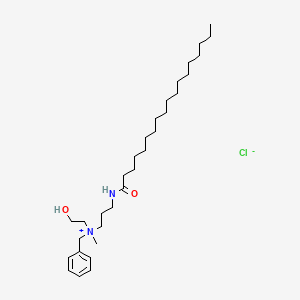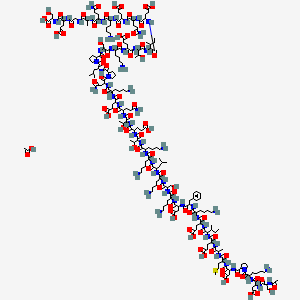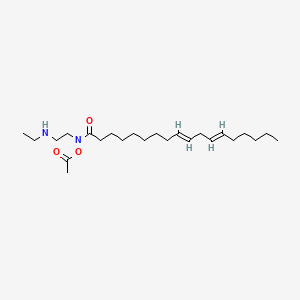
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a chemical compound with a complex structure that includes both hydrophilic and hydrophobic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the reaction of octadeca-9,12-dienoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes and proteins, leading to changes in cellular functions. Its hydrophilic and hydrophobic components allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)hexadecanamide
- Linoleoyl Ethanolamide
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is unique due to its specific structure, which includes both hydrophilic and hydrophobic components. This dual nature allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
Properties
CAS No. |
94139-11-4 |
|---|---|
Molecular Formula |
C24H44N2O3 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
[2-(ethylamino)ethyl-[(9E,12E)-octadeca-9,12-dienoyl]amino] acetate |
InChI |
InChI=1S/C24H44N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h9-10,12-13,25H,4-8,11,14-22H2,1-3H3/b10-9+,13-12+ |
InChI Key |
LNVRPBMYZQBPEZ-OKLKQMLOSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


